1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. The presence of the difluoromethyl group and the pyrazole ring in its structure makes it a compound of interest in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF2H. The reaction conditions often involve the use of metal catalysts like copper or silver to facilitate the transfer of the difluoromethyl group to the pyrazole ring . Industrial production methods may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and biological activity.
1-(Methyl)-3,5-dimethyl-1H-pyrazol-4-amine: The absence of fluorine atoms in this compound can lead to different chemical and biological properties. The uniqueness of this compound lies in its difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c1-3-5(9)4(2)11(10-3)6(7)8;/h6H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGOZFWALKIMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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